Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-
Brand Name: Vulcanchem
CAS No.: 159683-81-5
VCID: VC15966797
InChI: InChI=1S/C11H22O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h9H,1,7-8H2,2-6H3
SMILES:
Molecular Formula: C11H22O2Si
Molecular Weight: 214.38 g/mol

Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-

CAS No.: 159683-81-5

Cat. No.: VC15966797

Molecular Formula: C11H22O2Si

Molecular Weight: 214.38 g/mol

* For research use only. Not for human or veterinary use.

Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- - 159683-81-5

Specification

CAS No. 159683-81-5
Molecular Formula C11H22O2Si
Molecular Weight 214.38 g/mol
IUPAC Name 4-[tert-butyl(dimethyl)silyl]oxy-2-methylidenebutanal
Standard InChI InChI=1S/C11H22O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h9H,1,7-8H2,2-6H3
Standard InChI Key DMTHHYHKHVDTGG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCCC(=C)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- (CAS: 159683-81-5) possesses the molecular formula C₁₁H₂₂O₂Si and a molecular weight of 214.38 g/mol. The compound features:

  • A butanal backbone with a methylene group at the C2 position.

  • A TBDMS ether at the C4 position, providing steric bulk and chemical stability.

  • An α,β-unsaturated aldehyde moiety, enabling conjugation and electrophilic reactivity.

The Canonical SMILES representation (CC(C)(C)[Si](C)(C)OCCC(=C)C=O) underscores the spatial arrangement of functional groups, critical for understanding its reactivity.

Spectroscopic Properties

While experimental spectral data for this compound remains limited, analogues such as 4-(tert-butyldimethylsilyloxy)butanal exhibit distinct NMR profiles:

  • ¹H NMR: Resonances at δ 9.68 ppm (aldehyde proton), δ 3.60–3.70 ppm (methyleneoxy protons), and δ 0.90 ppm (tert-butyl group) .

  • ¹³C NMR: Signals near δ 201 ppm (aldehyde carbon) and δ 25–30 ppm (Si-bound methyl groups) .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically begins with 4-(tert-butyldimethylsilanyloxy)butan-1-ol as the precursor. A representative procedure involves:

  • Swern Oxidation: Treatment with oxalyl chloride (2.1 mL, 24 mmol) and dimethyl sulfoxide (DMSO) in dichloromethane (CH₂Cl₂) at −78°C .

  • Quenching: Addition of triethylamine (14.0 mL, 100 mmol) to neutralize HCl byproducts.

  • Purification: Flash chromatography (petroleum ether/EtOAc, 90:10) yields the aldehyde in 96% yield as a colorless oil .

Key Reaction Parameters:

ParameterValue
Temperature−78°C to RT
SolventCH₂Cl₂
Catalyst/ReagentOxalyl chloride, DMSO

Industrial Production Challenges

Industrial scalability faces hurdles due to:

  • Low-Temperature Requirements: Maintaining −78°C in large batches is energy-intensive.

  • Cost of Silylating Agents: TBDMS chloride (≈$450/kg) contributes to high production costs.

Chemical Reactivity and Functionalization

Oxidation Reactions

The α,β-unsaturated aldehyde undergoes selective oxidation:

  • Epoxidation: Using m-CPBA (meta-chloroperbenzoic acid) yields epoxide derivatives, valuable in asymmetric synthesis .

  • Baeyer-Villiger Oxidation: Ketone formation occurs with peracids, though competing aldehyde oxidation limits yields.

Reduction Pathways

  • Catalytic Hydrogenation: Pd/C-mediated reduction saturates the C=C bond, producing 4-(TBDMS-oxy)butanal.

  • Luche Reduction: Selective reduction of the aldehyde to alcohol using NaBH₄/CeCl₃ preserves the silyl ether .

Silyl Ether Cleavage

The TBDMS group is cleaved under mild acidic conditions:

  • HF·Pyridine: Removes the silyl protector while leaving aldehyde intact .

  • TBAF (Tetrabutylammonium fluoride): Efficient deprotection in THF at 0°C .

Applications in Organic Synthesis

Asymmetric Allylation

The compound serves as a chiral allylating agent in Keck allylation reactions, enabling access to tertiary alcohols with >90% enantiomeric excess (ee) .

Natural Product Synthesis

  • Terpenoid Precursor: The TBDMS group stabilizes intermediates in taxane synthesis.

  • Peptide Modifications: Conjugation with amino acids via reductive amination enhances peptide stability .

Hazard StatementCodePrecautions
Respiratory irritationH335Use fume hood
Eye damageH319Goggles required
Flammable liquidH227Avoid ignition sources

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator